LMT-28

Overview

Description

LMT-28 is a synthetic small-molecule inhibitor that targets the interleukin-6 receptor beta subunit, also known as glycoprotein 130. It is known for its ability to selectively inhibit the phosphorylation of signal transducer and activator of transcription 3, Janus kinase 2, and glycoprotein 130 induced by interleukin-6. This compound has shown potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and acute pancreatitis .

Preparation Methods

Chemical Synthesis and Structural Configuration

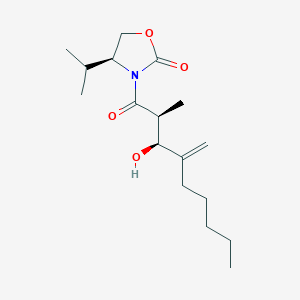

LMT-28 (C₁₇H₂₉NO₄; molecular weight: 311.42 g/mol) is an oxazolidinone derivative synthesized through a multi-step organic synthesis pathway . While the exact synthetic route remains proprietary, available data indicate that the final product is obtained with a purity exceeding 99.0%, as verified by high-performance liquid chromatography (HPLC) and mass spectrometry . The compound’s stereochemistry is defined by its canonical SMILES notation:

O=C1OC[C@H](C(C)C)N1C([C@@H](C)[C@H](O)C(CCCCC)=C)=O .

This structure underscores the presence of critical functional groups, including an oxazolidinone core and a lipophilic side chain, which contribute to its IL-6 inhibitory activity .

Physicochemical Properties and Preformulation Profiling

Solubility and Lipophilicity

The equilibrium solubility of this compound was determined using the shake-flask method, revealing limited aqueous solubility (<0.1 mg/mL in water) but high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL) . Its lipophilicity, quantified as a logarithm of the partition coefficient (LogP), was measured at 3.65 via the dip-probe absorption spectroscopy (D-PAS) method . This moderate hydrophobicity aligns with its cell permeability characteristics, as evidenced by an apparent permeability coefficient (Papp) of 9.7×10⁻⁶ cm/s in Madin-Darby canine kidney (MDCK) cell monolayers .

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 311.42 g/mol | Mass Spectrometry | |

| LogP | 3.65 | D-PAS | |

| Aqueous Solubility | <0.1 mg/mL | Shake-Flask | |

| DMSO Solubility | 100 mg/mL (321.11 mM) | Equilibrium Solubility |

Solid-State Characterization

Crystalline form analysis and polar surface area (PSA) predictions were conducted using Percepta software (ACD/Labs), yielding a PSA of 66.6 Ų and a calculated LogS (aqueous solubility) of -4.35 . These parameters suggest that this compound adheres to Lipinski’s rule of five, supporting its classification as a drug-like molecule with favorable oral absorption potential .

Purification and Analytical Validation

Chromatographic Purity Assessment

Ultra-HPLC (ThermoFisher Scientific) with ultraviolet detection at 254 nm was employed to quantify this compound concentrations during solubility testing . For biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols were optimized using carbamazepine as an internal standard . The method demonstrated linearity across a range of 1–1,000 ng/mL, with inter- and intra-day precision below 15% .

Metabolic Stability Profiling

In vitro metabolic stability assays using rat and human liver microsomes revealed half-life (t₁/₂) values of 15.3 min and 21.9 min, respectively, at 1 μM concentrations . These findings indicate moderate hepatic clearance, necessitating further structural optimization for prolonged systemic exposure.

| Target Concentration | Volume Required (per 1 mg) | Solvent Compatibility |

|---|---|---|

| 1 mM | 3.21 mL | DMSO |

| 10 mM | 0.32 mL | DMSO |

| 50 mg/mL | 20 mL | 10% DMSO + 90% Corn Oil |

Quality Control and Pharmacokinetic Validation

Plasma Protein Binding and Distribution

Equilibrium dialysis assays demonstrated that 92.4% of this compound binds to plasma proteins, predominantly albumin . This high binding affinity correlates with its volume of distribution (Vd) of 5.2 L/kg in BALB/c mice, suggesting extensive tissue penetration .

Oral Bioavailability Assessment

Pharmacokinetic studies in BALB/c mice revealed an absolute oral bioavailability of 12.8% at 5 mg/kg, with a maximum plasma concentration (Cmax) of 137 ± 100 ng/mL and an area under the curve (AUC) of 302 ± 209 h·ng/mL . These metrics highlight opportunities for formulation enhancements to improve gastrointestinal absorption.

Chemical Reactions Analysis

LMT-28 undergoes various chemical reactions, primarily focusing on its interaction with interleukin-6 signaling pathways. It selectively inhibits the phosphorylation of signal transducer and activator of transcription 3, Janus kinase 2, and glycoprotein 130. The compound shows low toxicity and is effective in reducing the activation of these pathways . Common reagents used in these reactions include interleukin-6 and its receptor components .

Scientific Research Applications

Pharmacokinetic Properties

The pharmacokinetic characterization of LMT-28 has revealed several important properties that support its potential as an oral therapeutic agent:

- Moderate to High Cell Permeability : The apparent permeability coefficient (Papp) across Madin-Darby canine kidney (MDCK) cell monolayers was measured at , indicating good absorption potential .

- Plasma Protein Binding : this compound exhibits high plasma protein binding (92.4%), primarily to serum albumin, which is crucial for its distribution in systemic circulation .

- Metabolic Stability : The compound's half-life was determined to be approximately 15.3 minutes in rats and 21.9 minutes in humans at a concentration of 1 μM, suggesting reasonable metabolic stability for therapeutic use .

Therapeutic Applications

This compound has been investigated for its therapeutic potential in various preclinical models:

- Anti-inflammatory Effects : In vivo studies have shown that oral administration of this compound significantly alleviates symptoms in models of collagen-induced arthritis and acute pancreatitis in mice, highlighting its anti-inflammatory properties .

- Bone Resorption Inhibition : Recent research confirmed that this compound reduces lipopolysaccharide (LPS)-induced bone resorption around implants in diabetic rats, indicating its potential utility in managing bone-related complications associated with diabetes .

- Potential for Other Conditions : Given its mechanism of action targeting IL-6 signaling, this compound may also be applicable in treating other inflammatory conditions such as systemic lupus erythematosus and certain cancers where IL-6 plays a pivotal role.

Case Study 1: Collagen-Induced Arthritis Model

In a study involving mice with collagen-induced arthritis, administration of this compound resulted in reduced joint inflammation and swelling compared to control groups. The compound's ability to inhibit IL-6 signaling was confirmed through decreased levels of inflammatory markers in serum samples.

Case Study 2: Acute Pancreatitis Model

Another study assessed the effects of this compound on acute pancreatitis induced by cerulein in mice. Results indicated that treatment with this compound led to reduced pancreatic edema and inflammation, suggesting its efficacy as an anti-inflammatory agent.

Mechanism of Action

LMT-28 exerts its effects by directly binding to glycoprotein 130, thereby inhibiting the interaction between glycoprotein 130 and the interleukin-6/interleukin-6 receptor alpha complex . This inhibition prevents the downstream phosphorylation of signal transducer and activator of transcription 3, Janus kinase 2, and glycoprotein 130, ultimately reducing the inflammatory response . The compound’s mechanism of action is specific to the interleukin-6 signaling pathway, making it a targeted therapeutic agent .

Comparison with Similar Compounds

LMT-28 is unique in its ability to selectively inhibit the interleukin-6 signaling pathway through direct binding to glycoprotein 130. Similar compounds include tocilizumab, a monoclonal antibody that also targets interleukin-6 receptors . unlike tocilizumab, this compound is a small-molecule inhibitor that can be administered orally . Other similar compounds include various interleukin-6 inhibitors that target different components of the signaling pathway .

Biological Activity

LMT-28 is a synthetic compound that has garnered attention for its potential as an interleukin-6 (IL-6) inhibitor, making it a candidate for the treatment of various inflammatory diseases. This article explores the biological activity of this compound, focusing on its pharmacokinetic properties, mechanisms of action, and therapeutic applications.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized through both in vitro and in vivo studies. Key findings include:

- Physicochemical Properties : this compound has a logarithm of the partition coefficient (LogP) value of 3.65, indicating moderate to high lipid solubility, which is essential for cell membrane permeability.

- Cell Permeability : The apparent permeability coefficient (Papp) across Madin-Darby canine kidney (MDCK) cell monolayers was measured at , suggesting good absorption potential in biological systems .

- Plasma Protein Binding : this compound exhibits a high plasma protein binding rate of 92.4%, predominantly binding to serum albumin, which may influence its distribution and efficacy .

- Half-Life : The metabolic half-life () was found to be 15.3 minutes in rats and 21.9 minutes in humans at a concentration of 1 μM, indicating rapid metabolism .

This compound functions primarily as an IL-6 inhibitor, which is crucial in modulating inflammatory responses. It operates by:

- Inhibition of IL-6 Signaling : By repressing the activation of signal transducer and activator of transcription 3 (STAT3), this compound effectively reduces IL-6-mediated inflammatory pathways .

- Anti-inflammatory Effects : In animal models, this compound has demonstrated significant anti-inflammatory activity, particularly in conditions such as collagen-induced arthritis and pancreatitis .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

-

In Vivo Studies on Inflammation :

- In a study focusing on collagen-induced arthritis, this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine associated with joint inflammation .

- Another study reported that this compound ameliorated the progression of pancreatitis in mice models, showcasing its broad anti-inflammatory effects across different conditions .

- Comparative Analysis with Other IL-6 Inhibitors :

Summary Table of Key Findings

| Property | Value |

|---|---|

| LogP | 3.65 |

| Papp | |

| Plasma Protein Binding | 92.4% |

| Half-Life (Rat) | 15.3 min |

| Half-Life (Human) | 21.9 min |

| Therapeutic Applications | Anti-inflammatory diseases |

Q & A

Basic Research Questions

Q. What is the primary mechanism of LMT-28 in inhibiting IL-6 signaling pathways?

this compound directly binds to the gp130 receptor, blocking the interaction between the IL-6/IL-6Rα complex and gp130. This inhibits downstream phosphorylation of STAT3, JAK2, and gp130, as demonstrated via Western blot analysis in HepG2 cells pre-treated with this compound (1–100 μM) and stimulated with IL-6 . Dose-dependent inhibition of STAT3 phosphorylation (IC₅₀ = 5.9 μM) confirms its specificity for IL-6-induced signaling .

Q. Which experimental models are commonly used to evaluate this compound’s anti-inflammatory efficacy?

Key models include:

- Collagen-induced arthritis (CIA) mice : this compound (0.25 mg/kg orally) reduced arthritis index scores by 50% and suppressed serum COMP and SAP levels .

- HepG2 cells : Used to study IL-6-induced STAT3 activation via Western blot .

- MDCK cells : Assessed permeability (Papp = 9.7 × 10⁻⁶ cm/s) to predict oral bioavailability .

- Cerulein-induced acute pancreatitis models : this compound (1 mg/kg) reduced amylase activity and pro-inflammatory cytokines .

Q. How is this compound’s metabolic stability evaluated in preclinical studies?

Metabolic stability is tested using liver microsomes from rats and humans. This compound’s half-life (t₁/₂) in human microsomes is 21.9 ± 2.8 min, compared to 15.3 ± 1.4 min in rats, with intrinsic clearance rates of 64 ± 8.1 and 91 ± 8.4 μL/min/mg protein, respectively. LC-MS/MS quantifies parent compound degradation, revealing species-specific metabolic differences .

Q. What assays are used to quantify this compound in biological samples?

- LC-MS/MS : Detects this compound via precursor ion [M+H]⁺ at m/z 312 → 165, with carbamazepine as an internal standard. Calibration curves show linearity (R = 0.99–0.9999) in plasma .

- ELISA : Measures IL-6-induced TNF-α suppression in mice (e.g., 0.8 mg/kg this compound reduces TNF-α by 70%) .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on this compound’s efficacy across inflammatory models?

For example, this compound suppresses IL-6-induced STAT3 phosphorylation in vitro but shows incomplete efficacy in aldosterone-salt-induced hypertension models. This discrepancy may arise from tissue-specific gp130 expression or compensatory pathways (e.g., TNF-α dominance). Cross-validation using RNA-seq or phosphoproteomics in target tissues (e.g., aorta) is recommended .

Q. What methodological approaches optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?

- Non-compartmental analysis : Calculates AUC, Cmax, and bioavailability (F = 44.6% in mice) from plasma concentration-time curves .

- Species scaling : Human metabolic stability (t₁/₂ = 21.9 min) predicts higher bioavailability than in rats, necessitating allometric scaling for clinical dose extrapolation .

Q. How can combinatorial therapies enhance this compound’s therapeutic potential?

Synergy with tetrahydropapaverine (THP) or kaempferol improves rheumatoid arthritis outcomes:

- THP combination : Reduces TNF-α/IL-6 secretion by 60% and inhibits osteoclastogenesis in CIA mice .

- Kaempferol co-treatment : Suppresses RA-FLS migration via IL-6/STAT3 pathway downregulation . Mechanistic studies should employ transcriptomics (e.g., RNA-seq) to identify synergistic pathways.

Q. What statistical methods address variability in this compound’s in vivo pharmacokinetic data?

- WinNonlin software : Analyzes AUC variability (e.g., oral AUC₈h = 302 ± 209 h·ng/mL) using non-compartmental models .

- ANOVA/t-tests : Compare dose-response outcomes (e.g., arthritis index scores in CIA mice; p < 0.05) .

Q. How do researchers validate this compound’s target engagement in complex tissues?

- Immunoprecipitation (IP) : Confirms direct gp130 binding in IL-6-stimulated cells .

- Fluorescence polarization assays : Quantify competitive displacement of IL-6/IL-6Rα from gp130 .

Q. Methodological Considerations

- Data Interpretation : Account for interspecies differences in metabolic stability (e.g., human vs. rat cytochrome P450 activity) .

- Experimental Design : Include sham controls (e.g., normal serum in CIA studies) and validate assays across multiple labs .

- Ethical Compliance : Ensure animal protocols align with institutional guidelines (e.g., Korea’s Kangwon University approvals) .

Properties

IUPAC Name |

(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXWSYOXIRPYFK-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=C)[C@H]([C@H](C)C(=O)N1[C@H](COC1=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.